REACTION_CXSMILES
|
Cl.[C:2]1([Si:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([Cl:10])[Cl:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[SiH:18]([Cl:20])Cl.[Cl-].[CH2:22]([Al+][CH2:25][CH3:26])C>>[CH3:22][Si:8]([CH3:11])([CH3:2])[Cl:9].[C:11]1([Si:8]([CH3:2])([CH3:22])[Cl:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[C:25]1([CH:26]([SiH2:18][Cl:20])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[C:11]1([Si:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([C:26]2[CH:25]=[CH:4][CH:3]=[CH:2][CH:7]=2)[Cl:9])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|
|
Name
|
silanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
253 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3-necked flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
measured at 20° C.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)[SiH2]Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[C:2]1([Si:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([Cl:10])[Cl:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[SiH:18]([Cl:20])Cl.[Cl-].[CH2:22]([Al+][CH2:25][CH3:26])C>>[CH3:22][Si:8]([CH3:11])([CH3:2])[Cl:9].[C:11]1([Si:8]([CH3:2])([CH3:22])[Cl:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[C:25]1([CH:26]([SiH2:18][Cl:20])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[C:11]1([Si:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([C:26]2[CH:25]=[CH:4][CH:3]=[CH:2][CH:7]=2)[Cl:9])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|
|
Name
|
silanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
253 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3-necked flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
measured at 20° C.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)[SiH2]Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[C:2]1([Si:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)([Cl:10])[Cl:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[SiH:18]([Cl:20])Cl.[Cl-].[CH2:22]([Al+][CH2:25][CH3:26])C>>[CH3:22][Si:8]([CH3:11])([CH3:2])[Cl:9].[C:11]1([Si:8]([CH3:2])([CH3:22])[Cl:10])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1.[C:25]1([CH:26]([SiH2:18][Cl:20])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[C:11]1([Si:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)([C:26]2[CH:25]=[CH:4][CH:3]=[CH:2][CH:7]=2)[Cl:9])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:3.4|
|
Name
|
silanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
253 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[Al+]CC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3-necked flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
a gas conduit, is introduced over a period of 5 minutes with constant agitation and at room temperature
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
measured at 20° C.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)[SiH2]Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |